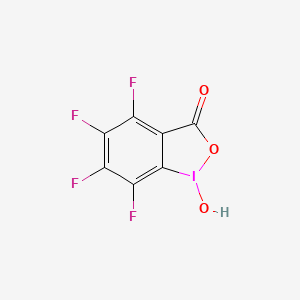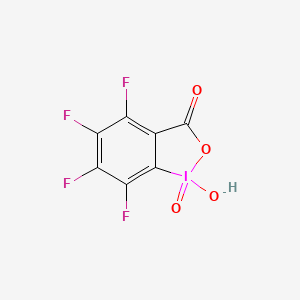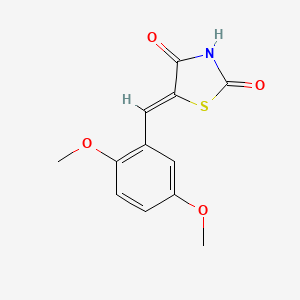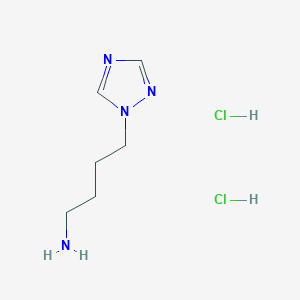
4-(1H-1,2,4-三唑-1-基)丁胺二盐酸盐
描述
4-(1H-1,2,4-Triazol-1-yl)butylamine dihydrochloride, also known as TBU-091, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to a class of compounds known as triazole-based molecules, which have been extensively studied for their biological activities.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1H-1,2,4-Triazole-1-butanamine, dihydrochloride:
Pharmaceutical Applications
1H-1,2,4-Triazole derivatives, including 1H-1,2,4-Triazole-1-butanamine, dihydrochloride, are widely studied for their potential as pharmaceutical agents. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, antifungal, antiviral, and anticancer properties . Their ability to inhibit various enzymes and receptors makes them valuable in drug design and development.
Antimicrobial and Antifungal Agents
The triazole ring is a crucial component in many antimicrobial and antifungal drugs. 1H-1,2,4-Triazole-1-butanamine, dihydrochloride, has shown effectiveness against a range of bacterial and fungal pathogens. This makes it a promising candidate for developing new treatments for infections resistant to conventional antibiotics .
Catalysis and Chemical Synthesis
1H-1,2,4-Triazole derivatives are used as catalysts in various chemical reactions. Their unique electronic properties and ability to form stable complexes with metals make them suitable for catalyzing organic transformations, including cycloadditions, oxidations, and reductions . This enhances the efficiency and selectivity of chemical processes.
Material Science and Polymer Chemistry
In material science, 1H-1,2,4-Triazole-1-butanamine, dihydrochloride, is utilized in the synthesis of advanced materials. It is incorporated into polymer matrices to improve thermal stability, mechanical strength, and conductivity . These materials have applications in electronics, coatings, and high-performance composites.
Proton Conducting Electrolytes
1H-1,2,4-Triazole compounds are effective solvents for proton-conducting electrolytes. They are used in the development of polymer electrolyte membranes (PEMs) for fuel cells. These membranes facilitate proton transport while maintaining high thermal and chemical stability, which is crucial for the efficiency of fuel cells .
Agricultural Applications
Triazole derivatives, including 1H-1,2,4-Triazole-1-butanamine, dihydrochloride, are explored for their potential in agriculture as plant growth regulators and fungicides. They help in controlling plant diseases and enhancing crop yield by inhibiting the growth of pathogenic fungi and bacteria .
Anticorrosion Agents
The compound is also studied for its anticorrosion properties. It can be used as an additive in coatings and paints to protect metals from corrosion. The triazole ring forms a protective layer on the metal surface, preventing oxidation and degradation .
Biological Research and Diagnostics
In biological research, 1H-1,2,4-Triazole-1-butanamine, dihydrochloride, is used as a building block for synthesizing various bioactive molecules. It is also employed in diagnostic assays and imaging techniques due to its ability to bind selectively to specific biological targets .
安全和危害
作用机制
Target of Action
The primary target of 1H-1,2,4-Triazole-1-butanamine, dihydrochloride is the Strigolactone (SL) biosynthesis pathway . SL is a type of plant hormone that plays a crucial role in various biological activities, including suppressing shoot branching, enhancing rhizosphere signal communication, accelerating leaf senescence, and regulating root architecture .
Mode of Action
1H-1,2,4-Triazole-1-butanamine, dihydrochloride acts as an inhibitor of SL biosynthesis . It interacts with the SL biosynthesis pathway, leading to an increase in shoot branching and elongation of the taproot by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO), a specific type of SL . This compound also upregulates the gene expression of AtMAX3 and AtMAX4, which are involved in the SL biosynthesis pathway .
Biochemical Pathways
The affected pathway is the SL biosynthesis pathway . SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . Then, the core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . Different modifications of CL, which are catalyzed by cytochrome P450 monooxygenases (CYP), in particular MORE AXILLARY GROWTH1 (MAX1) from the CYP711A clade, and other enzymes, give rise to the structural diversity of the more than 30 natural canonical and non-canonical SL .
Result of Action
The molecular and cellular effects of the compound’s action include an increase in shoot branching and elongation of the taproot in plants . This is achieved by inhibiting the biosynthesis of 4DO, a specific type of SL . Additionally, the compound leads to the upregulation of the gene expression of AtMAX3 and AtMAX4, which are involved in the SL biosynthesis pathway .
属性
IUPAC Name |
4-(1,2,4-triazol-1-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c7-3-1-2-4-10-6-8-5-9-10;;/h5-6H,1-4,7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYRVOLTJNZLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-Triazol-1-yl)butylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[9-(2-Dimethylcarbamoylphenyl)-6-oxo-6H-xanthen-3-yloxy]acetic acid](/img/structure/B3039172.png)

![[(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B3039175.png)

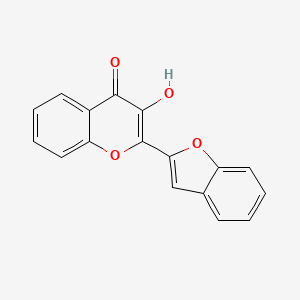

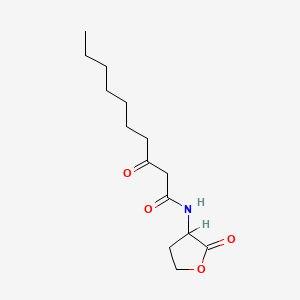
![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)
